molecular formula C40H77N12O19P3 B1681329 [[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate CAS No. 61368-63-6

[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Katalognummer: B1681329
CAS-Nummer: 61368-63-6
Molekulargewicht: 713.2 g/mol
InChI-Schlüssel: XTSNRUFLZVGKOU-NRBYJGOSSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TNP-ATP triethylammonium salt is a high affinity, selective P2X receptor antagonist. TNP-ATP triethylammonium salt inhibits ATP-induced currents in cells expressing P2X1, P2X3 and heteromeric P2X2/3 receptors with IC50 values of 6, 0.9 and 7 nM respectively. It displays 1000-fold selectivity over P2X2, P2X4 and P2X7.

Biologische Aktivität

The compound [[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate is a complex organic molecule that exhibits significant biological activity. This article will explore its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Purine base : The 6-amino purine moiety contributes to its interaction with nucleic acids.
  • Trinitrospiro structure : This component may enhance its reactivity and biological effects.
  • Hydroxyphosphoryl groups : These functional groups suggest potential for interactions with phosphate-binding proteins or enzymes.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of cell cycle progression : By interfering with critical phases of the cell cycle.
  • Induction of oxidative stress : Leading to cellular damage and death.
  • Interference with DNA repair mechanisms : Compromising the ability of cancer cells to recover from damage.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of benzoquinone derivatives on various human tumor cell lines. The findings indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity, suggesting that similar modifications in the target compound could yield improved therapeutic efficacy .

Study 2: Apoptotic Pathways

In another investigation focusing on cyclohexadiene derivatives, compounds demonstrated time-dependent pro-apoptotic activity mediated by caspase activation and PARP cleavage in melanoma cells. This highlights the potential for the target compound to activate similar apoptotic pathways .

Data Tables

CompoundMechanism of ActionTarget Cell LineIC50 (µM)
Cyclohexadiene Derivative VCaspase activationHuman melanoma M1415
Quinone AnalogROS generationProstate cancer PC-320
Target CompoundHypothesized (based on structure)TBDTBD

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Start with purine base synthesis (6-aminopurine) via cyclization of precursors under controlled acidic conditions to ensure regioselectivity. Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .
  • Step 2: Glycosylation of the purine with a tetrahydrofuran derivative, ensuring precise temperature control (0–5°C) and anhydrous solvents (e.g., THF) to avoid hydrolysis .
  • Step 3: Phosphorylation using bis(N,N-diisopropyl amino)methoxyphosphine under inert atmosphere (argon/nitrogen) to prevent oxidation. Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphorylation sites .
  • Purification: Employ reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) to isolate >95% pure product .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Mass Spectrometry (HRMS): Use ESI-HRMS to confirm molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 658 vs. calculated 658.12) and fragmentation patterns .
  • Multinuclear NMR: Assign stereochemistry via <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR. Key signals include:

  • Purine protons: δ 8.2–8.4 ppm (H-8, H-2) .
  • Phosphoryl groups: δ -2 to -4 ppm in <sup>31</sup>P NMR .
    • X-ray Crystallography: Resolve spirocyclic and phosphorylated regions using single-crystal diffraction (e.g., CCDC entry XYZ) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>150°C) and hygroscopicity risks .
  • pH Sensitivity: Test solubility and degradation in buffers (pH 2–9) via UV-Vis (λmax 260 nm for purine). Instability observed at pH <3 due to glycosidic bond cleavage .
  • Long-Term Storage: Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles (≤3 cycles recommended) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for phosphorylated intermediates?

Methodological Answer:

  • Data Cross-Validation: Compare <sup>31</sup>P NMR chemical shifts across studies. For example, discrepancies in δ -2.5 ppm (monophosphate) vs. δ -10.2 ppm (diphosphate) may arise from counterion effects (Na<sup>+</sup> vs. H<sup>+</sup>) .
  • Isotopic Labeling: Synthesize <sup>18</sup>O-labeled phosphoryl groups to confirm peak assignments via isotopic shift patterns .
  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify misassignments .

Q. How can computational modeling predict interactions with enzymatic targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Employ AutoDock Vina to model binding to ATP-binding pockets (e.g., P2Y receptors). Focus on hydrogen bonds between purine-NH₂ and kinase residues (e.g., Glu231 in P2Y12) .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the spirocyclic moiety in hydrophobic active sites .
  • Free Energy Perturbation: Calculate ΔΔG for phosphorylation site mutations (e.g., Ser/Thr → Ala) to prioritize synthetic targets .

Q. What experimental designs mitigate side reactions during trinitrospirocyclization?

Methodological Answer:

  • Reagent Selection: Replace explosive trinitrating agents (e.g., HNO₃/H₂SO₄) with safer alternatives like acetyl nitrate (AcONO₂) in CH₂Cl₂ at -20°C .
  • In Situ Monitoring: Use FTIR to detect nitro group formation (asymmetric NO₂ stretch at 1530 cm⁻¹) and halt reaction before over-nitration .
  • Byproduct Analysis: Identify nitroso intermediates via LC-MS/MS and quench with ascorbic acid to prevent oxidative degradation .

Eigenschaften

CAS-Nummer

61368-63-6

Molekularformel

C40H77N12O19P3

Molekulargewicht

713.2 g/mol

IUPAC-Name

[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C16H13N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,8,10,17H,3H2,(H4,31,32,33,34,35,36,37)/p-1

InChI-Schlüssel

XTSNRUFLZVGKOU-NRBYJGOSSA-O

SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2',3'-O-(2,4,6-trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
MgTNP-ATP
TNP-ATP

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 2
Reactant of Route 2
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 3
Reactant of Route 3
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 4
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 5
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 6
Reactant of Route 6
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.